molecular formula C9H7BrClN3O2 B12853853 Ethyl 8-bromo-6-chloroimidazo[1,2-a]pyrazine-2-carboxylate

Ethyl 8-bromo-6-chloroimidazo[1,2-a]pyrazine-2-carboxylate

Cat. No.: B12853853
M. Wt: 304.53 g/mol
InChI Key: NHIFDFKLEQCCHM-UHFFFAOYSA-N
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Description

Ethyl 8-bromo-6-chloroimidazo[1,2-a]pyrazine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family This compound is characterized by the presence of bromine and chlorine atoms, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-bromo-6-chloroimidazo[1,2-a]pyrazine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyrazine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-bromo-6-chloroimidazo[1,2-a]pyrazine-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while oxidation and reduction can lead to oxides or reduced forms of the compound .

Scientific Research Applications

Ethyl 8-bromo-6-chloroimidazo[1,2-a]pyrazine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 8-bromo-6-chloroimidazo[1,2-a]pyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The presence of bromine and chlorine atoms allows it to form strong interactions with biological macromolecules, potentially inhibiting their function. This compound may target enzymes or receptors involved in critical biological processes, leading to its observed bioactivity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 8-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate
  • Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate
  • 6-Bromo-imidazo[1,2-a]pyrazine-2-carboxylic acid ethyl ester

Uniqueness

Ethyl 8-bromo-6-chloroimidazo[1,2-a]pyrazine-2-carboxylate is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. This unique structure imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .

Properties

IUPAC Name

ethyl 8-bromo-6-chloroimidazo[1,2-a]pyrazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrClN3O2/c1-2-16-9(15)5-3-14-4-6(11)13-7(10)8(14)12-5/h3-4H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHIFDFKLEQCCHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=C(N=C(C2=N1)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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